p-Hydroxy elvitegravir
CAS No.: 870648-10-5
VCID: VC0192942
Molecular Formula: C23H23ClFNO6
Molecular Weight: 463.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | p-Hydroxy elvitegravir is a derivative of elvitegravir, an antiretroviral medication used to treat HIV-1 infections. Elvitegravir, developed by Gilead Sciences, was first approved by the FDA in 2012 as part of a fixed-dose combination known as Stribild . It functions as an integrase strand transfer inhibitor, which means it inhibits the integrase enzyme that HIV-1 needs to integrate viral DNA into the host genome, effectively blocking viral replication . While elvitegravir is available in single-dose tablets, it must be used with a HIV protease inhibitor coadministered with ritonavir and another antiretroviral drug . Brand names for elvitegravir include Genvoya and Stribild . As a metabolite of elvitegravir, p-Hydroxy elvitegravir retains some integrase inhibition activity. Elvitegravir is metabolized via the cytochrome P450 system (CYP3A) and uridine diphosphate-glucuronosyltransferases (UGT1A1 and UGT1A3). Studies suggest that metabolites like p-Hydroxy elvitegravir may contribute to the overall pharmacological profile of elvitegravir. Research on elvitegravir has demonstrated its ability to reduce viral load in HIV-infected individuals . Similar compounds include raltegravir and dolutegravir, both of which are integrase inhibitors with similar mechanisms of action. However, p-Hydroxy elvitegravir is unique due to the presence of a hydroxy group at the para position, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other integrase inhibitors. |
---|---|
CAS No. | 870648-10-5 |
Product Name | p-Hydroxy elvitegravir |
Molecular Formula | C23H23ClFNO6 |
Molecular Weight | 463.9 g/mol |
IUPAC Name | 6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 |
Standard InChIKey | GNIALGRWHDDBLY-QGZVFWFLSA-N |
SMILES | CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O |
Canonical SMILES | CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O |
Purity | > 95% |
PubChem Compound | 11547180 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume